Tenapanor Tenapanor Tenapanor is a novel, small molecule medication approved in September 2019 for the treatment of constipation-predominant irritable bowel-syndrome (IBS-C). It was first designed and synthesized in 2012. As an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) transporter, it is the first and currently only medication within its class and therefore exists as a novel alternative in the treatment of IBS-C. In October 2023, tenapanor was approved for the treatment of chronic kidney disease.
Tenapanor is a Sodium-Hydrogen Exchanger 3 Inhibitor. The mechanism of action of tenapanor is as a Sodium-Hydrogen Exchanger 3 Inhibitor, and Organic Anion Transporting Polypeptide 2B1 Inhibitor.
Tenapanor is a small molecular inhibitor of the sodium/hydrogen ion exchanger-3 (NHE3) used to treat constipation predominant irritable bowel syndrome (IBS). Tenapanor has minimal systemic absorption and has not been associated with serum enzyme elevation during therapy nor has it been linked to cases of clinically apparent liver injury.
See also: Tenapanor Hydrochloride (active moiety of).
Brand Name: Vulcanchem
CAS No.: 1234423-95-0
VCID: VC0544902
InChI: InChI=1S/C50H66Cl4N8O10S2/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64)/t43-,44-/m0/s1
SMILES: CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C
Molecular Formula: C50H66Cl4N8O10S2
Molecular Weight: 1145.0 g/mol

Tenapanor

CAS No.: 1234423-95-0

Cat. No.: VC0544902

Molecular Formula: C50H66Cl4N8O10S2

Molecular Weight: 1145.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tenapanor - 1234423-95-0

Specification

CAS No. 1234423-95-0
Molecular Formula C50H66Cl4N8O10S2
Molecular Weight 1145.0 g/mol
IUPAC Name 1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea
Standard InChI InChI=1S/C50H66Cl4N8O10S2/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64)/t43-,44-/m0/s1
Standard InChI Key DNHPDWGIXIMXSA-CXNSMIOJSA-N
Isomeric SMILES CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C
SMILES CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C
Canonical SMILES CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C
Appearance Solid powder

Introduction

Pharmacological Mechanism of Action

NHE3 Inhibition and Electrolyte Modulation

Tenapanor's primary mechanism involves high-affinity binding to the NHE3 transporter, a membrane protein responsible for 50-70% of intestinal sodium absorption . Inhibition of NHE3 increases luminal sodium concentration by 25-35 mEq/L in the small intestine and colon, creating an osmotic gradient that retains 1-2 liters of water daily in human trials . This fluid retention accelerates gastrointestinal transit time by 40% compared to placebo, addressing both constipation and phosphate excretion .

Intestinal Barrier Function Restoration

Preclinical studies demonstrate tenapanor increases transepithelial electrical resistance (TEER) by 15-20% in human colonocyte monolayers exposed to inflammatory cytokines . Through pH-dependent actin polymerization, tenapanor strengthens tight junction complexes, reducing paracellular permeability to macromolecules like FITC-dextran by 60-75% . This barrier restoration prevents bacterial antigen translocation, lowering TRPV1 receptor activation in dorsal root ganglia neurons by 38% in rat models of visceral hypersensitivity .

Dual Phosphate Excretion Mechanism

In CKD patients, tenapanor's NHE3 inhibition reduces intestinal phosphate absorption through two pathways:

  • Direct sodium-phosphate cotransporter (NaPi2b) inhibition (35% reduction)

  • Paracellular phosphate flux limitation via tight junction modulation (25% reduction)
    This dual action maintains serum phosphate levels at 5.11 mg/dL despite 50% reductions in phosphate binder use during 52-week trials .

Clinical Efficacy in Irritable Bowel Syndrome with Constipation

Phase 3 Trial Outcomes

The T3MPO-2 trial (N=593) demonstrated tenapanor's superiority over placebo across multiple endpoints:

ParameterTenapanor (50 mg BID)PlaceboP-value
6/12-Week Responders*36.5%23.7%<0.001
Abdominal Pain Responders49.8%38.3%0.004
CSBM Frequency Increase47.4%33.3%<0.001
*Combined ≥30% pain reduction + ≥1 CSBM/week increase

Visceral Hypersensitivity Modulation

In acetic acid-sensitized rats, tenapanor 10 mg/kg reduced visceral motor reflex (VMR) responses to colorectal distension by 62% versus vehicle (P<0.05) . Whole-cell patch clamp recordings showed 40% reduction in dorsal root ganglion neuron excitability after 7-day treatment, normalizing action potential thresholds to non-sensitized levels .

Long-Term Durability

26-week extension studies revealed sustained efficacy:

  • 73% maintenance of initial CSBM response

  • 68% sustained abdominal pain improvement

  • No tachyphylaxis observed in bowel movement frequency

Adverse EventTenapanor (%)Placebo (%)
Diarrhea16.24.1
Abdominal Distension8.76.3
Flatulence5.44.9
Discontinuation Rate6.82.9

Most diarrhea cases (74.8%) were mild, resolving within 2 weeks without dose reduction .

Impact on Treatment Regimen Complexity

Pill Burden Reduction

Tenapanor enabled 63.7% of CKD patients to reduce phosphate binder use by ≥30%, decreasing daily pill count from 8.2±3.1 to 3.1±2.4 (P<0.001) . Combination therapy maintained serum phosphate at 5.11 mg/dL versus 6.42 mg/dL baseline .

Dosing Flexibility

Titration studies demonstrate linear dose response:

Dose (mg BID)Serum Phosphate ReductionIBS-C Responder Rate
50.41 mg/dL28.1%
100.83 mg/dL34.7%
201.12 mg/dL39.2%
301.54 mg/dL42.6%

Emerging Research Directions

Neuroimmune Axis Modulation

Recent findings suggest tenapanor reduces IL-6 and TNF-α-induced colonic permeability by 58% (P<0.001) and normalizes fecal supernatant-induced barrier dysfunction in 72% of IBS-C patient-derived cultures .

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